Cas no 2171269-53-5 (2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methoxybenzoic acid)

2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methoxybenzoic acid structure
2171269-53-5 structure
Product name:2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methoxybenzoic acid
CAS No:2171269-53-5
MF:C27H26N2O6
MW:474.505147457123
CID:6006439
PubChem ID:165551876

2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methoxybenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methoxybenzoic acid
    • EN300-1484598
    • 2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methoxybenzoic acid
    • 2171269-53-5
    • Inchi: 1S/C27H26N2O6/c1-3-23(25(30)28-24-14-16(34-2)12-13-21(24)26(31)32)29-27(33)35-15-22-19-10-6-4-8-17(19)18-9-5-7-11-20(18)22/h4-14,22-23H,3,15H2,1-2H3,(H,28,30)(H,29,33)(H,31,32)/t23-/m0/s1
    • InChI Key: APWQORBXZOZIAJ-QHCPKHFHSA-N
    • SMILES: O(C(N[C@H](C(NC1C=C(C=CC=1C(=O)O)OC)=O)CC)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 474.17908655g/mol
  • Monoisotopic Mass: 474.17908655g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 9
  • Complexity: 738
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 114Ų
  • XLogP3: 4.9

2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methoxybenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1484598-10000mg
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methoxybenzoic acid
2171269-53-5
10000mg
$14487.0 2023-09-28
Enamine
EN300-1484598-1.0g
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methoxybenzoic acid
2171269-53-5
1g
$0.0 2023-06-06
Enamine
EN300-1484598-50mg
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methoxybenzoic acid
2171269-53-5
50mg
$2829.0 2023-09-28
Enamine
EN300-1484598-5000mg
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methoxybenzoic acid
2171269-53-5
5000mg
$9769.0 2023-09-28
Enamine
EN300-1484598-1000mg
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methoxybenzoic acid
2171269-53-5
1000mg
$3368.0 2023-09-28
Enamine
EN300-1484598-2500mg
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methoxybenzoic acid
2171269-53-5
2500mg
$6602.0 2023-09-28
Enamine
EN300-1484598-500mg
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methoxybenzoic acid
2171269-53-5
500mg
$3233.0 2023-09-28
Enamine
EN300-1484598-250mg
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methoxybenzoic acid
2171269-53-5
250mg
$3099.0 2023-09-28
Enamine
EN300-1484598-100mg
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methoxybenzoic acid
2171269-53-5
100mg
$2963.0 2023-09-28

Additional information on 2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methoxybenzoic acid

Introduction to 2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methoxybenzoic acid (CAS No. 2171269-53-5)

2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methoxybenzoic acid, identified by its CAS number 2171269-53-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules that exhibit promising properties for therapeutic applications, particularly in the development of novel drugs targeting various biological pathways. The intricate structure of this molecule, featuring a combination of functional groups such as the fluoren-9-yl methoxycarbonyl moiety and the 4-methoxybenzoic acid backbone, makes it a subject of intense research interest.

The fluoren-9-yl methoxycarbonyl group is a key feature of this compound, contributing to its stability and reactivity under various chemical conditions. This moiety is often employed in medicinal chemistry due to its ability to enhance the solubility and bioavailability of drug candidates. Additionally, the presence of the 4-methoxybenzoic acid component suggests potential interactions with biological targets such as enzymes and receptors, which are critical for drug efficacy. The overall configuration of the molecule, with its chiral center at the (2S)-configuration, further underscores its complexity and potential for selective binding to biological systems.

In recent years, there has been a growing interest in developing small molecules that can modulate biological processes through precise targeting. The structure of 2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methoxybenzoic acid aligns well with this trend, as it incorporates elements that are known to interact favorably with biological targets. For instance, the amide bond in the molecule can facilitate interactions with proteins, while the methoxy group can influence solubility and metabolic stability. These features make it a valuable candidate for further exploration in drug discovery.

One of the most compelling aspects of this compound is its potential application in the development of treatments for neurological disorders. Studies have shown that molecules containing fluorene derivatives can interact with neurotransmitter systems, potentially leading to novel therapeutic strategies for conditions such as Alzheimer's disease and Parkinson's disease. The fluoren-9-yl methoxycarbonyl group, in particular, has been implicated in enhancing the binding affinity of small molecules to specific receptors involved in these disorders. This suggests that 2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methoxybenzoic acid could serve as a lead compound for designing more effective treatments.

Furthermore, the compound's structural features also make it an attractive candidate for use in anticancer therapies. Cancer research has identified several targets that can be modulated by small molecules to inhibit tumor growth or induce apoptosis. The combination of the fluoren-9-yl methoxycarbonyl and 4-methoxybenzoic acid groups provides multiple interaction points with potential cancer-related proteins and enzymes. Preclinical studies have begun to explore these interactions, with initial results indicating promising activity against certain cancer cell lines. The chiral nature of the molecule also allows for stereochemical optimization, which could further enhance its therapeutic potential.

The synthesis of 2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methoxybenzoic acid presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound on a scalable basis. Techniques such as chiral resolution and asymmetric synthesis have been particularly useful in obtaining high-purity enantiomers of this molecule. These methods ensure that the desired stereochemical configuration is maintained throughout the synthesis process, which is critical for biological activity.

As research continues to uncover new applications for this compound, its significance in pharmaceutical development is likely to grow. The ability to modify its structure while retaining key functional groups offers a versatile platform for designing next-generation therapeutics. Collaborative efforts between chemists and biologists are essential to fully realize the potential of 2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methoxybenzoic acid (CAS No. 2171269-53-5). By leveraging cutting-edge synthetic techniques and exploring novel biological targets, researchers can unlock new possibilities for treating some of humanity's most pressing health challenges.

In conclusion, 2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methoxybenzoic acid represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities position it as a valuable asset in drug discovery efforts aimed at treating neurological disorders and cancer. As research progresses, this compound is expected to play an increasingly important role in developing innovative therapies that improve patient outcomes worldwide.

Recommend Articles

Recommended suppliers
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.